molecular formula C10H6O5 B3058262 5'-Formyl-[2,2'-bifuran]-5-carboxylic acid CAS No. 886508-50-5

5'-Formyl-[2,2'-bifuran]-5-carboxylic acid

Cat. No.: B3058262
CAS No.: 886508-50-5
M. Wt: 206.15 g/mol
InChI Key: AOPYILXWOOKLET-UHFFFAOYSA-N
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Description

5’-Formyl-[2,2’-bifuran]-5-carboxylic acid is an organic compound that features a bifuran structure with formyl and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Formyl-[2,2’-bifuran]-5-carboxylic acid typically involves the use of furan derivatives. One common method includes the reaction of 2-furoic acid with appropriate reagents under controlled conditions. For instance, microwave-assisted synthesis has been employed to produce furan derivatives, including amides and esters, under mild conditions . Another method involves the use of boronic acid esters and 2-furaldehyde, where a base is added to the composition to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and biocatalysis are often applied to similar compounds, suggesting that environmentally friendly and cost-effective methods could be developed for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5’-Formyl-[2,2’-bifuran]-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

5’-Formyl-[2,2’-bifuran]-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5’-Formyl-[2,2’-bifuran]-5-carboxylic acid involves its interaction with molecular targets through its formyl and carboxylic acid groups. These functional groups can participate in various chemical reactions, such as forming hydrogen bonds and coordinating with metal ions. The compound’s effects are mediated through pathways involving oxidation and reduction reactions, where it acts as a substrate or intermediate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-Formyl-[2,2’-bifuran]-5-carboxylic acid is unique due to its bifuran structure, which provides distinct chemical properties and reactivity compared to other furan derivatives. Its combination of formyl and carboxylic acid groups allows for versatile applications in organic synthesis and materials science.

Biological Activity

5'-Formyl-[2,2'-bifuran]-5-carboxylic acid (commonly referred to as FFCA) is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with FFCA, including its antibacterial, anticancer, and antioxidant properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

FFCA is a derivative of bifuran, characterized by the presence of formyl and carboxylic acid functional groups. Its chemical structure can be represented as follows:

  • Molecular Formula : C10H6O5
  • Molecular Weight : 206.15 g/mol
  • CAS Number : 7183202

1. Antibacterial Activity

FFCA exhibits notable antibacterial properties against various bacterial strains. Research indicates that compounds similar to FFCA demonstrate significant inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for FFCA-related compounds have been reported in several studies:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli50
Pseudomonas aeruginosa40

These findings suggest that FFCA could be a potential candidate for developing new antibacterial agents, particularly in combating resistant strains.

2. Anticancer Activity

The anticancer potential of FFCA has been explored in various studies. The compound has shown efficacy against several cancer cell lines, with IC50 values indicating its potency:

Cancer Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HCT-116 (Colon Cancer)12
HepG2 (Liver Cancer)10

In vitro studies have demonstrated that FFCA induces apoptosis in cancer cells, potentially through the activation of specific signaling pathways involved in cell cycle regulation and apoptosis.

3. Antioxidant Activity

FFCA also exhibits antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. The ability to scavenge free radicals has been quantified using various assays:

Assay TypeIC50 (µg/mL)
DPPH Radical Scavenging30
ABTS Radical Scavenging25

These antioxidant effects suggest that FFCA may play a role in preventing oxidative damage associated with various diseases, including cancer and neurodegenerative disorders.

Case Studies

  • Antibacterial Efficacy : A study conducted by Ochal et al. reported the synthesis of various bifuran derivatives, including FFCA, which were tested against clinical strains of Staphylococcus aureus. The results indicated that these compounds displayed significant antibacterial activity comparable to standard antibiotics .
  • Anticancer Mechanism : Research published in the journal Bioorganic & Medicinal Chemistry explored the mechanism of action of FFCA on MCF-7 cells. The study found that FFCA treatment resulted in increased levels of reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis .
  • Antioxidant Properties : A recent review highlighted the potential of FFCA as an antioxidant agent, emphasizing its ability to reduce oxidative stress markers in cellular models. This property could be beneficial for therapeutic applications aimed at reducing inflammation and cellular damage .

Properties

IUPAC Name

5-(5-formylfuran-2-yl)furan-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O5/c11-5-6-1-2-7(14-6)8-3-4-9(15-8)10(12)13/h1-5H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOPYILXWOOKLET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C2=CC=C(O2)C(=O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428371
Record name 5'-Formyl-[2,2']bifuranyl-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886508-50-5
Record name 5'-Formyl-[2,2']bifuranyl-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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